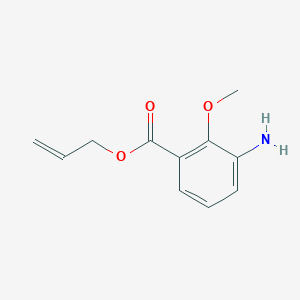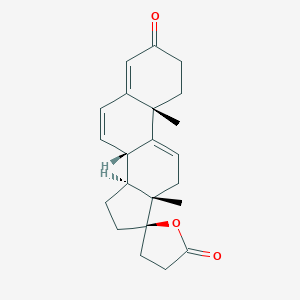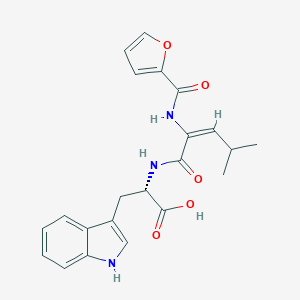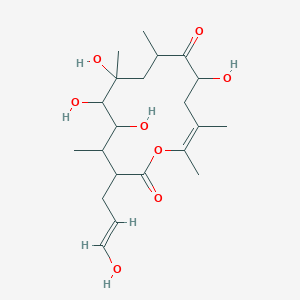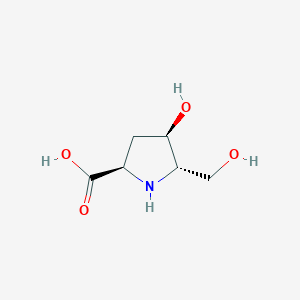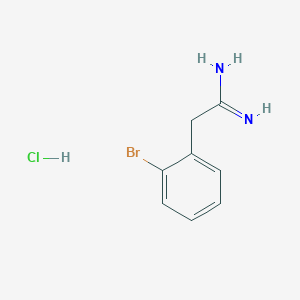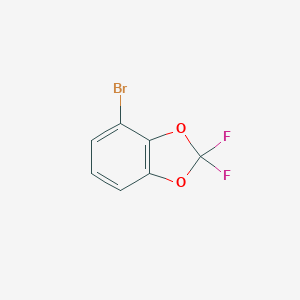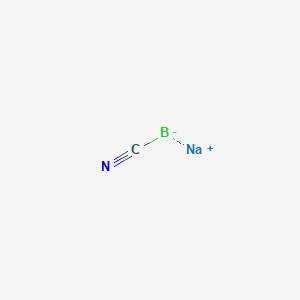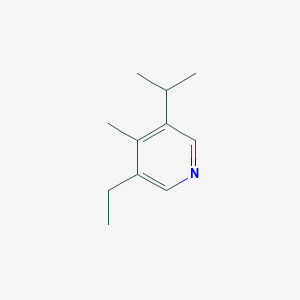
3-Ethyl-5-isopropyl-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-isopropyl-4-methylpyridine, also known as EIMP, is a pyridine derivative that has been widely studied for its potential applications in various fields. EIMP has been found to possess unique chemical and physical properties, which make it an attractive compound for research and development.
作用机制
The mechanism of action of 3-Ethyl-5-isopropyl-4-methylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-Ethyl-5-isopropyl-4-methylpyridine has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
生化和生理效应
3-Ethyl-5-isopropyl-4-methylpyridine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 3-Ethyl-5-isopropyl-4-methylpyridine has also been found to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin. In addition, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
实验室实验的优点和局限性
3-Ethyl-5-isopropyl-4-methylpyridine has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. 3-Ethyl-5-isopropyl-4-methylpyridine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 3-Ethyl-5-isopropyl-4-methylpyridine also has some limitations, including its limited availability and its potential for oxidation and degradation.
未来方向
There are several future directions for the study of 3-Ethyl-5-isopropyl-4-methylpyridine, including the development of new drugs, the improvement of agricultural practices, and the development of new materials. In medicine, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as an anticancer agent, an anti-inflammatory agent, and an antioxidant agent. In agriculture, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as an insecticide and a herbicide. In material science, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as a sensor material, an electronic material, and a photovoltaic material.
Conclusion:
In conclusion, 3-Ethyl-5-isopropyl-4-methylpyridine is a pyridine derivative that has been widely studied for its potential applications in various fields. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to possess unique chemical and physical properties, which make it an attractive compound for research and development. 3-Ethyl-5-isopropyl-4-methylpyridine has been studied for its potential applications in medicine, agriculture, and material science. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. 3-Ethyl-5-isopropyl-4-methylpyridine has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. However, 3-Ethyl-5-isopropyl-4-methylpyridine also has some limitations, including its limited availability and its potential for oxidation and degradation. There are several future directions for the study of 3-Ethyl-5-isopropyl-4-methylpyridine, including the development of new drugs, the improvement of agricultural practices, and the development of new materials.
合成方法
3-Ethyl-5-isopropyl-4-methylpyridine can be synthesized using different methods, including the Hantzsch reaction, the Bohlmann-Rahtz pyridine synthesis, and the Pinner reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia or a primary amine in the presence of a catalyst. The Bohlmann-Rahtz pyridine synthesis involves the reaction of an aldehyde, an α,β-unsaturated ketone, and ammonia or a primary amine in the presence of a Lewis acid catalyst. The Pinner reaction involves the reaction of a halide, a nitrile, and an alcohol or a phenol in the presence of an acid catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the specific application.
科学研究应用
3-Ethyl-5-isopropyl-4-methylpyridine has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs. In agriculture, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have insecticidal and herbicidal properties, which make it a potential alternative to synthetic pesticides. In material science, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have unique optical and electronic properties, which make it a potential candidate for the development of new materials.
属性
CAS 编号 |
131666-16-5 |
|---|---|
产品名称 |
3-Ethyl-5-isopropyl-4-methylpyridine |
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
3-ethyl-4-methyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-12-7-11(8(2)3)9(10)4/h6-8H,5H2,1-4H3 |
InChI 键 |
PPMKRYUCHPPYBO-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)C(C)C |
规范 SMILES |
CCC1=CN=CC(=C1C)C(C)C |
同义词 |
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

